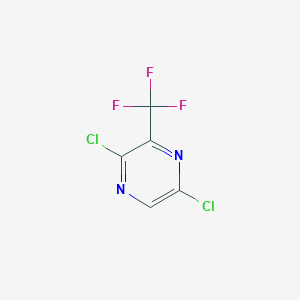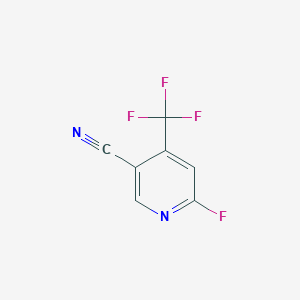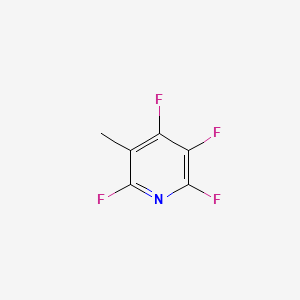
3-Methyl-2,4,5,6-tetrafluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetrafluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H3F4N This compound is characterized by the presence of four fluorine atoms and one methyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-methylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles under controlled conditions. For example, the reaction of pentafluoropyridine with malononitrile in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux temperature yields 2,3,4,6-Tetrafluoro-5-methylpyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using fluorinating agents such as cobalt trifluoride (CoF3) at elevated temperatures. These methods are designed to achieve high yields and purity, making them suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetrafluoro-5-methylpyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of fluorine atoms makes the compound highly reactive towards nucleophiles, allowing for selective substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol under basic conditions (e.g., potassium carbonate in DMF) result in the formation of substituted pyridine derivatives.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted pyridine derivatives, which can be further characterized using techniques such as NMR spectroscopy and X-ray crystallography .
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetrafluoro-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetrafluoro-5-methylpyridine primarily involves nucleophilic substitution reactions. The electron-withdrawing effect of the fluorine atoms activates the pyridine ring towards nucleophilic attack, facilitating the formation of substituted derivatives. The regioselectivity of these reactions is influenced by the position of the fluorine atoms and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methylpyridine
- 2,3,5,6-Tetrafluoropyridine
- 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
- 2,3,5,6-Tetrafluoroisonicotinamidine
Uniqueness
2,3,4,6-Tetrafluoro-5-methylpyridine is unique due to the specific arrangement of fluorine atoms and the presence of a methyl group, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring selective nucleophilic substitution and high chemical stability.
Eigenschaften
CAS-Nummer |
84940-54-5 |
|---|---|
Molekularformel |
C6H3F4N |
Molekulargewicht |
165.09 g/mol |
IUPAC-Name |
2,3,4,6-tetrafluoro-5-methylpyridine |
InChI |
InChI=1S/C6H3F4N/c1-2-3(7)4(8)6(10)11-5(2)9/h1H3 |
InChI-Schlüssel |
DUFOHYCSOGQPSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N=C1F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


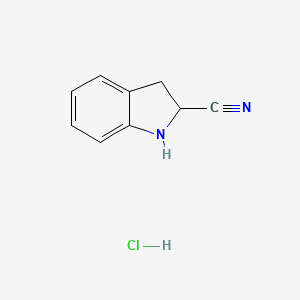
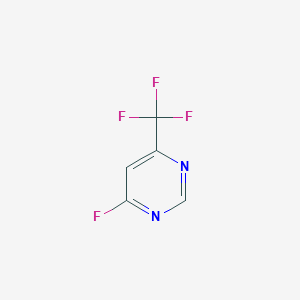
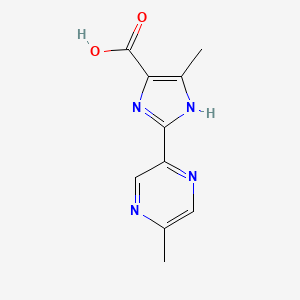

![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)
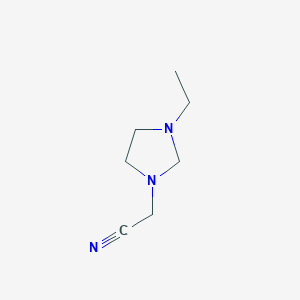
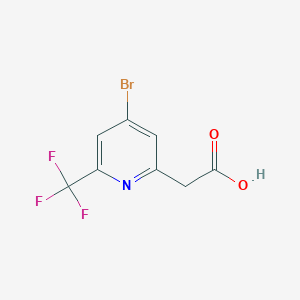
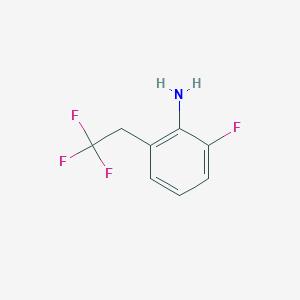
![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)
![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)
